N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-8-7-16(13-19(18)28-2)23-21(26)20(25)22-14-15-9-11-24(12-10-15)17-5-3-4-6-17/h7-8,13,15,17H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTWWUUINGWWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-cyclopentylpiperidine with a suitable alkylating agent to form the intermediate, which is then reacted with 3,4-dimethoxyphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Ethanediamide (oxamide) linker.
- Substituents :
- Piperidine : 1-Cyclopentyl substitution enhances lipophilicity compared to benzyl or unsubstituted analogs.
- Aryl group : 3,4-Dimethoxyphenyl provides electron-rich aromaticity, favoring hydrogen bonding and π-π interactions.
Key Analogs
- Core : Propionamide linker (shorter chain than ethanediamide).
- Substituents :
- Piperidine : 1-Benzyl group (less lipophilic than cyclopentyl).
- Aryl group : 3,4-Dichlorophenyl (electron-withdrawing substituents) .
- Synthesis : 61% yield via amine-propionylation .
Imp. A(EP) Dihydrochloride ()
- Core : Propane-1,3-diamine.
- Substituents : Dual 3,4-dimethoxyphenylethyl groups.
- Role : Verapamil impurity, highlighting metabolic susceptibility of dimethoxyphenyl derivatives .
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile ()
- Core: Acetonitrile with nitro and dimethylamino groups.
- Properties : Studied for charge-transfer interactions and dipole moments via quantum chemical methods .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide, a compound with the potential for significant biological activity, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and related studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H30N2O3
- Molecular Weight : 342.46 g/mol
- Chemical Structure : Contains a cyclopentylpiperidine moiety linked to a dimethoxyphenyl group via an ethanediamide backbone.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Receptor Modulation : Compounds like this one may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Inhibition of Enzymes : Targeting specific enzymes involved in cellular signaling can lead to altered cellular responses, particularly in cancer cells.
Anticancer Properties
A study highlighted the compound's potential as an anticancer agent. It was observed that similar compounds could induce apoptosis in cancer cell lines by:
- Inhibiting CDK4/9 and HDAC1 : These actions lead to cell cycle arrest and subsequent apoptosis, demonstrating the compound's capacity to modulate critical pathways in cancer progression .
Neuropharmacological Effects
The cyclopentylpiperidine structure suggests possible neuropharmacological applications:
- Cognitive Enhancement : Compounds in this category have been shown to improve cognitive function and memory in preclinical models.
- Anxiolytic Effects : Potential for reducing anxiety symptoms by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on CDK Inhibition :
-
Neuroprotective Effects :
- In animal models, compounds structurally similar to this compound exhibited neuroprotective effects against oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 342.46 g/mol |
| Biological Activity | Anticancer, Neuropharmacological |
| Mechanism of Action | CDK inhibition, receptor modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
